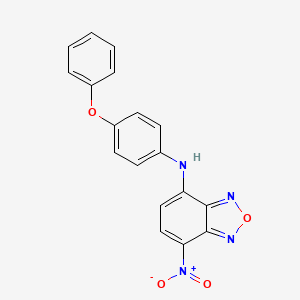
2-(3-methylphenoxy)ethyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenoxy)ethyl phenylcarbamate, also known as Mecarbinate, is a carbamate derivative that has been widely studied for its potential use in various scientific research applications. This compound is synthesized through a multistep process and has been shown to have unique biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2-(3-methylphenoxy)ethyl phenylcarbamate is not fully understood. However, it is believed that 2-(3-methylphenoxy)ethyl phenylcarbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-(3-methylphenoxy)ethyl phenylcarbamate can cause an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately leading to death in insects.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)ethyl phenylcarbamate has been shown to have unique biochemical and physiological effects. In insects, 2-(3-methylphenoxy)ethyl phenylcarbamate causes overstimulation of the nervous system, leading to paralysis and ultimately death. In mammalian cells, 2-(3-methylphenoxy)ethyl phenylcarbamate has been shown to have potential anti-cancer activity by inhibiting the growth of cancer cells. Additionally, 2-(3-methylphenoxy)ethyl phenylcarbamate has been shown to have potential use as a herbicide and fungicide by inhibiting the growth of plant cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-methylphenoxy)ethyl phenylcarbamate in lab experiments is its unique biochemical and physiological effects. This makes it a valuable tool for studying the nervous system and potential anti-cancer treatments. However, one limitation of using 2-(3-methylphenoxy)ethyl phenylcarbamate is its potential toxicity. 2-(3-methylphenoxy)ethyl phenylcarbamate has been shown to be toxic to both insects and mammals, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(3-methylphenoxy)ethyl phenylcarbamate. One area of research is in the field of insecticides, where further studies could be done to determine the exact mechanism of action of 2-(3-methylphenoxy)ethyl phenylcarbamate and its potential use as a safer alternative to current insecticides. Another area of research is in the field of cancer treatment, where further studies could be done to determine the optimal dosage and potential side effects of 2-(3-methylphenoxy)ethyl phenylcarbamate. Additionally, further studies could be done to determine the potential use of 2-(3-methylphenoxy)ethyl phenylcarbamate as a herbicide and fungicide.
Méthodes De Synthèse
The synthesis of 2-(3-methylphenoxy)ethyl phenylcarbamate involves several steps. First, 3-methylphenol is reacted with ethylene oxide to form 2-(3-methylphenoxy)ethanol. This intermediate is then reacted with phenyl isocyanate to form 2-(3-methylphenoxy)ethyl phenylcarbamate. The final product is then purified through recrystallization. The overall yield of this process is typically around 70%.
Applications De Recherche Scientifique
2-(3-methylphenoxy)ethyl phenylcarbamate has been studied for its potential use in various scientific research applications. One area of research is in the field of insecticides, where 2-(3-methylphenoxy)ethyl phenylcarbamate has been shown to have insecticidal properties against various insect species. Another area of research is in the field of cancer treatment, where 2-(3-methylphenoxy)ethyl phenylcarbamate has been shown to have potential anti-cancer activity. Additionally, 2-(3-methylphenoxy)ethyl phenylcarbamate has been studied for its potential use as a herbicide and fungicide.
Propriétés
IUPAC Name |
2-(3-methylphenoxy)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-13-6-5-9-15(12-13)19-10-11-20-16(18)17-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWDGICXGVEALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5196687.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5196690.png)
![4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-2-methoxyphenol](/img/structure/B5196700.png)
![(3R*,4R*)-1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5196704.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5196723.png)
![2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5196727.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5196735.png)
![3,3'-[1,5-naphthalenediylbis(carbonylimino)]dipropanoic acid](/img/structure/B5196742.png)
![2,4-dichloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5196749.png)




![methyl 4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5196783.png)